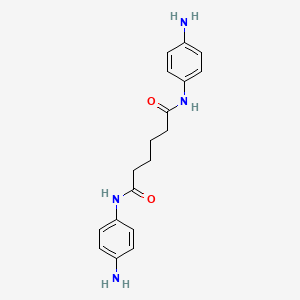

N,N'-Bis(4-aminophenyl)adipamide

Description

Structure

3D Structure

Properties

CAS No. |

26179-35-1 |

|---|---|

Molecular Formula |

C18H22N4O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N,N'-bis(4-aminophenyl)hexanediamide |

InChI |

InChI=1S/C18H22N4O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4,19-20H2,(H,21,23)(H,22,24) |

InChI Key |

HVCRWARLEIATFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

The Significance of Diamine Monomers in Contemporary Polymer Science

Diamine monomers are fundamental building blocks in modern polymer chemistry, essential for the synthesis of a class of high-performance materials known as polyamides. The reaction of a diamine with a dicarboxylic acid or its derivative results in the formation of an amide linkage, the repeating unit that characterizes polyamides. The properties of the resulting polyamide are directly influenced by the structure of the diamine monomer used.

Wholly aromatic polyamides, for instance, are known for their high thermal stability and excellent mechanical properties. ntu.edu.tw However, their rigid backbones and strong hydrogen bonding often lead to poor solubility and high processing temperatures, limiting their applications. ntu.edu.tw To address these challenges, researchers have focused on modifying the diamine monomer to improve the processability of the resulting polymers without sacrificing their desirable characteristics. ntu.edu.tw

Strategies to enhance solubility and processability include:

Introducing flexible segments into the polymer chain. ntu.edu.tw

Using unsymmetrical aromatic rings to reduce crystallinity. ntu.edu.tw

Incorporating bulky pendant groups to hinder close chain packing. ntu.edu.tw

Creating non-coplanar structures to prevent crystallization. ntu.edu.tw

These approaches highlight the critical role of the diamine monomer's molecular architecture in tailoring the macroscopic properties of the final polymer.

An Overview of N,n Bis 4 Aminophenyl Adipamide S Role in Chemical and Materials Research

N,N'-Bis(4-aminophenyl)adipamide has emerged as a valuable monomer in chemical and materials research due to its specific structural features. ontosight.ai The presence of two aromatic rings with amino groups, connected by an adipic acid diamide (B1670390) linker, allows for its use in the production of polyamides and polyimides. ontosight.ai These polymers have found applications in diverse areas such as textiles, automotive parts, and electronic devices. ontosight.ai

The unique structure of this compound also makes it a subject of interest in biomedical research. ontosight.ai Scientists are exploring its potential biocompatibility and its interactions with biological molecules for the development of new biomaterials and drug delivery systems. ontosight.ai Furthermore, the aromatic rings and amino groups in its structure suggest its potential as a building block for synthesizing dyes and pigments. ontosight.ai

Research into copolyamides containing segments derived from similar structures, such as bis(2-aminoethyl) adipamide (B165785), has provided insights into how these monomers influence polymer properties. For example, studies on polyamide 6 copolyamides have shown that incorporating such segments can alter the crystalline structure and crystallization kinetics of the polymer. mdpi.comnih.govresearchgate.net Specifically, increasing the amount of the comonomer can lead to a transition from the stable α-form to the less stable γ-form of the polyamide. mdpi.comnih.govresearchgate.net This modification of the crystalline structure can be used to tailor the material's properties for specific applications, such as hot melt adhesives. mdpi.com

Historical Context of Aminophenyl Derived Chemical Entities in Research

Established Synthetic Pathways for Adipamide-Based Diamines

The synthesis of aromatic diamines such as N,N'-Bis(4-aminophenyl)adipamide is typically achieved through well-established organic chemistry reactions. These pathways are designed to construct the molecule by forming the amide linkages and then introducing the primary amine functionalities.

Direct Amidation and Polycondensation Approaches

Direct amidation involves the reaction of a dicarboxylic acid, in this case, adipic acid or its more reactive derivative, adipoyl chloride, with an aromatic amine, p-phenylenediamine (B122844). This reaction forms the two amide bonds in the molecule. While direct amidation of the acid itself is possible, it often requires high temperatures and results in water as a byproduct, which must be removed to drive the reaction to completion. A more common laboratory and industrial approach is to use a more reactive diacyl chloride, which reacts readily with the amine at lower temperatures.

Polycondensation is a related process where monomers join together to form polymers, releasing small molecules like water or methanol (B129727) as byproducts. The synthesis of this compound is a fundamental step in the creation of specific polyamides. In this context, the diamine monomer itself is first synthesized and then polymerized with a diacid chloride in a subsequent polycondensation reaction to produce a high-performance polymer.

Multi-Step Synthesis Protocols for Diamine Monomers

Due to the reactivity of the amine groups, a common and effective strategy for synthesizing this compound is a multi-step protocol. This approach avoids side reactions and polymerization during the initial amide bond formation. A typical two-step sequence is employed:

Synthesis of a Dinitro Precursor: The synthesis begins by reacting a stable, less reactive nitro-substituted aniline, such as p-nitroaniline, with adipoyl chloride. This reaction forms N,N'-Bis(4-nitrophenyl)adipamide. The nitro groups deactivate the aromatic ring, making the amino group less nucleophilic but still reactive enough to form the desired amide bonds. This step protects the eventual amine functionality and prevents unwanted polymerization.

Reduction of the Dinitro Precursor: The nitro groups of the N,N'-Bis(4-nitrophenyl)adipamide are then simultaneously reduced to primary amino groups. This reduction is the final step and yields the target molecule, this compound.

This multi-step approach allows for greater control over the synthesis and purification of the final diamine monomer.

Reduction of Nitro-Precursors (e.g., N,N'-Bis(4-nitrophenyl)adipamide)

The reduction of the dinitro precursor, N,N'-Bis(4-nitrophenyl)adipamide, is the critical final step in the most prevalent synthetic route. This transformation can be accomplished using several established methods for converting aromatic nitro compounds to anilines.

One of the most common methods is catalytic hydrogenation. researchgate.net This involves treating the dinitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is typically carried out in a solvent such as ethanol, ethyl acetate, or dimethylformamide (DMF) under pressure.

Alternatively, metal-acid reductions are also effective. This classic method involves using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, most commonly hydrochloric acid (HCl). researchgate.net For instance, the reduction of N-(4-nitrophenyl)acetamide to N-(4-aminophenyl)acetamide, a similar transformation, is effectively carried out with iron and acid. researchgate.net The metal acts as the reducing agent, and the reaction proceeds to completion to yield the corresponding diamine salt, which is then neutralized to obtain the final product.

The choice of reduction method often depends on factors like scale, cost, and the desired purity of the final product. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product work-up. researchgate.net

Catalytic Strategies in Diamine Synthesis Research

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the reduction of the dinitro precursor. Research in this area focuses on improving the efficiency, selectivity, and sustainability of the synthesis.

Investigation of Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts are employed in the synthesis of diamines. nih.govnih.gov

Heterogeneous Catalysis: This is the most common approach for the reduction of N,N'-Bis(4-nitrophenyl)adipamide. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are in a different phase from the reactants (typically a solid catalyst in a liquid solution). um.edu.mt The key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration, allowing them to be recovered and reused. um.edu.mt This makes the process more cost-effective and environmentally friendly. mdpi.com

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, are also utilized in hydrogenation reactions. nih.gov Catalysts like Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) are known for their high activity and selectivity under mild conditions. However, their separation from the product can be complex and costly, which is a significant drawback for industrial applications. nih.govnih.gov Research into water-soluble or phase-separable homogeneous catalysts aims to mitigate these issues.

The table below summarizes the types of catalysts investigated for reactions relevant to diamine synthesis.

| Catalyst Type | Phase | Examples | Advantages | Disadvantages |

| Heterogeneous | Solid | Pd/C, Pt/C, Raney Ni, Fe | Easy separation and recovery, robust | Can have lower selectivity, may require higher temperatures/pressures |

| Homogeneous | Liquid | Wilkinson's Catalyst, [Ru/Triphos] complexes | High activity and selectivity, mild conditions | Difficult to separate from product, costly metals |

Studies on Reaction Selectivity and Yield Optimization

Optimizing reaction selectivity and yield is crucial for the efficient synthesis of this compound. The primary goal is the complete reduction of both nitro groups without affecting the amide linkages, which can be susceptible to cleavage under harsh conditions.

Key parameters studied for optimization include:

Catalyst Selection: The choice of catalyst and its support can significantly influence the reaction. For example, different metals (Pd, Pt, Ru) exhibit varying activities and selectivities.

Solvent: The solvent can affect the solubility of the reactants and the catalyst's activity. Common solvents include ethanol, ethyl acetate, and DMF.

Temperature and Pressure: In catalytic hydrogenation, these parameters are critical. Higher pressures of hydrogen gas typically increase the reaction rate, but conditions must be controlled to prevent over-reduction or side reactions.

pH: For metal-acid reductions, the concentration of the acid is a key variable. In catalytic hydrogenations, the addition of small amounts of acid or base can sometimes improve selectivity.

Research has shown that careful tuning of these conditions allows for the high-yield synthesis of the desired diamine. For example, catalytic hydrogenation with Pd/C under optimized conditions of temperature and pressure consistently provides high yields of the purified product. researchgate.net

The following table outlines various synthetic approaches and the factors influencing their outcomes.

| Synthetic Step | Reagents & Catalysts | Key Optimization Factors | Typical Yield |

| Amide Formation | Adipoyl chloride, p-nitroaniline | Stoichiometry, temperature control, solvent choice (e.g., THF, Chloroform) | High |

| Nitro Group Reduction | N,N'-Bis(4-nitrophenyl)adipamide, H₂/Pd-C | Hydrogen pressure, temperature, catalyst loading, solvent | >90% |

| Nitro Group Reduction | N,N'-Bis(4-nitrophenyl)adipamide, Sn/HCl or Fe/HCl | Acid concentration, temperature, reaction time | Good to High |

Advanced Synthetic Techniques and Automation in Laboratory Research

The evolution of chemical synthesis has moved towards processes that offer higher throughput, better reproducibility, and reduced human error. Automation and specialized methodologies like solid-phase synthesis represent significant advancements in this direction.

The synthesis of amides and polyamides is increasingly benefiting from automation to enhance efficiency and consistency. ethz.chresearchgate.net While specific semi-automatic protocols for this compound are not extensively detailed in publicly available literature, the principles of automated amide synthesis are directly applicable. A semi-automatic approach would typically involve an automated synthesis platform or reactor system that controls key reaction parameters.

A hypothetical semi-automatic synthesis of this compound would likely involve the following steps managed by the system:

Reagent Handling: Precise dispensing of starting materials, such as adipoyl chloride and p-phenylenediamine, into the reaction vessel.

Parameter Control: Automated control of temperature, stirring rate, and reaction time to ensure optimal conditions for the acylation reaction.

Work-up and Purification: The system could be programmed to perform quenching, extraction, and initial purification steps, for instance, by passing the crude product through a pre-packed purification cartridge.

Recent developments have led to user-friendly systems that utilize pre-packed capsules containing necessary reagents like coupling agents and bases, which can be integrated into an automated workflow. ethz.chresearchgate.net Following the manual addition of the primary reactants (the acid and the amine), the subsequent reaction and product isolation can be performed automatically. researchgate.net This approach has been successfully miniaturized into a 96-well plate format for the rapid generation of amide libraries, a technique that could be adapted for optimizing the synthesis of this compound or its derivatives. researchgate.net

Table 1: Comparison of Manual vs. Semi-Automatic Synthesis for Amide Production

| Feature | Manual Synthesis | Semi-Automatic Synthesis |

| Reproducibility | Operator-dependent | High |

| Throughput | Low to medium | High (parallel synthesis capabilities) ethz.chresearchgate.net |

| Parameter Control | Manual, subject to variation | Precise and automated |

| Labor Intensity | High | Low (after initial setup) |

| Potential for Error | High | Low |

Solid-phase synthesis (SPS) is a powerful technique that revolutionised the synthesis of peptides and is increasingly applied to other classes of organic molecules, including polyamides. nih.govnih.gov In SPS, a starting material is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and by-products are then easily removed by simple washing and filtration, which significantly simplifies purification.

Although a specific protocol for the solid-phase synthesis of this compound is not prominently described, a feasible strategy can be conceptualized based on established principles. Two primary approaches could be envisioned:

Immobilization of the Dicarboxylic Acid: Adipic acid could be anchored to a suitable resin (e.g., Wang or 2-chlorotrityl chloride resin). Subsequently, a solution containing an excess of p-phenylenediamine would be added to form the first amide bond. A second acylation step with another molecule of p-phenylenediamine is not feasible in this linear approach for this specific symmetrical molecule. Instead, after the first amide bond formation, the di-acylated product would be cleaved from the resin.

Immobilization of the Diamine: p-Phenylenediamine could be attached to a resin, potentially through a protecting group on one of the amino functionalities. The free amino group would then be acylated with adipoyl chloride. This would be followed by cleavage from the resin.

Microwave-assisted solid-phase synthesis has emerged as a method to significantly accelerate the synthesis of polyamides, reducing reaction times from hours to minutes while often providing cleaner products and higher yields. nih.govacs.org For instance, the synthesis of Py-Im polyamides on Kaiser oxime resin using Boc-protection chemistry has been successfully performed using microwave irradiation for the coupling and deprotection steps. nih.govnih.govacs.orgacs.org This combination of solid-phase methodology and microwave energy could offer a rapid and efficient route to this compound.

Table 2: Conceptual Steps for Solid-Phase Synthesis of this compound

| Step | Description | Rationale |

| 1. Resin Functionalization | Attach adipic acid monomethyl ester to a suitable resin. | Immobilizes one of the reactants for easy purification. |

| 2. Amide Coupling | React the resin-bound adipic acid with p-phenylenediamine. | Forms the first amide bond. |

| 3. Saponification | Hydrolyze the methyl ester to a carboxylic acid. | Prepares for the second amide coupling. |

| 4. Second Amide Coupling | React the resin-bound molecule with another equivalent of p-phenylenediamine. | Forms the symmetrical diamide (B1670390) structure. |

| 5. Cleavage | Cleave the final product from the resin support using an appropriate reagent (e.g., trifluoroacetic acid). | Releases the purified target molecule into solution. |

Exploration of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.govsigmaaldrich.com The synthesis of this compound and its precursors offers several opportunities for applying these principles.

The conventional synthesis of adipic acid, a key starting material, often involves the oxidation of a KA oil (a mixture of cyclohexanol (B46403) and cyclohexanone) with nitric acid. This process is problematic as it generates significant amounts of nitrous oxide (N₂O), a potent greenhouse gas. greenchemistry-toolkit.org Greener alternatives for adipic acid synthesis are being explored, such as biocatalytic processes that convert sugars into cis,cis-muconic acid, which can then be hydrogenated to adipic acid. greenchemistry-toolkit.org

For the amidation reaction itself, several green chemistry principles can be applied:

Atom Economy: The ideal reaction maximizes the incorporation of all reactant atoms into the final product. acs.org The direct condensation of adipic acid with p-phenylenediamine to form this compound and water as the only by-product has a high atom economy. In contrast, using adipoyl chloride generates HCl (which must be neutralized, creating salt waste), thus lowering the atom economy.

Safer Solvents and Auxiliaries: Traditional amide synthesis often uses polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which have reproductive toxicity concerns. The development of syntheses in safer solvents (e.g., water, ethanol) or under solvent-free conditions is a key green objective. yale.edunumberanalytics.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. sigmaaldrich.com Catalytic methods for direct amide formation between carboxylic acids and amines are being developed to avoid the need for stoichiometric coupling agents or the conversion of the carboxylic acid to a more reactive species like an acid chloride. numberanalytics.com

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

| Prevention of Waste | Use of stoichiometric coupling agents or conversion to adipoyl chloride, generating by-products. | Direct catalytic amidation of adipic acid and p-phenylenediamine. numberanalytics.com |

| Safer Solvents | Use of NMP, DMF, or chlorinated solvents. | Synthesis in water, greener alcohols, or solvent-free conditions (mechanochemistry). numberanalytics.com |

| Energy Efficiency | Prolonged heating under reflux for hours. | Microwave-assisted synthesis to reduce reaction times to minutes. osti.govnumberanalytics.com |

| Use of Renewable Feedstocks | Adipic acid derived from fossil-fuel-based benzene (B151609). greenchemistry-toolkit.org | Bio-based adipic acid from glucose. greenchemistry-toolkit.org |

| Reduce Derivatives | Protection/deprotection steps may be needed depending on the specific synthetic route. | Direct synthesis pathways that avoid the use of protecting groups. acs.org |

By integrating these advanced and green methodologies, the synthesis of this compound can be made more efficient, scalable, and environmentally benign, aligning with the modern imperatives of chemical research and production.

Polycondensation Reactions for Polymer Synthesis

Polycondensation is a key method for synthesizing polymers from this compound. This process involves the reaction of the diamine with other monomers, such as dicarboxylic acids or dianhydrides, to form long polymer chains with the elimination of a small molecule, typically water.

This compound serves as a monomer in the production of polyamides. ontosight.ai These polymers are synthesized through direct polycondensation with dicarboxylic acids. The Yamazaki-Higashi phosphorylation method, which uses condensing agents like triphenyl phosphite (B83602) and pyridine (B92270) in a solvent such as N-methyl-2-pyrrolidone (NMP) with the addition of salts like lithium chloride, is a common technique for this synthesis. yonsei.ac.krrasayanjournal.co.in This method facilitates the reaction between the diamine and dicarboxylic acids to form high molecular weight polyamides under relatively mild conditions. The resulting polyamides often exhibit good solubility in aprotic polar solvents and can be cast into transparent and flexible films. yonsei.ac.kr

For instance, novel cycloaliphatic-aromatic polyamides have been synthesized by reacting N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid with various aromatic diamines, including those with similar structures to this compound. yonsei.ac.kr The properties of the resulting polyamides, such as inherent viscosity and thermal characteristics, are influenced by the specific diamine and dicarboxylic acid used.

Table 1: Synthesis and Properties of Polyamides

| Dicarboxylic Acid | Diamine | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |

| N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid | Various aromatic diamines | 0.47-1.05 | 190-200 | 310-323 |

This compound is also a precursor for the synthesis of polyimides, which are known for their high thermal stability. ontosight.aintu.edu.tw The synthesis typically involves a two-step process. First, the diamine reacts with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. ntu.edu.tw This poly(amic acid) is then converted to the final polyimide through thermal or chemical imidization. ntu.edu.twresearchgate.net

Chemical imidization can be achieved using reagents like a mixture of acetic anhydride (B1165640) and pyridine. ntu.edu.tw The properties of the resulting polyimides, such as solubility and thermal stability, can be tailored by varying the structure of the dianhydride. researchgate.net For example, the use of flexible dianhydrides can lead to polyimides with improved solubility in organic solvents. scilit.com

Poly(amide-imide)s (PAIs) are a class of polymers that incorporate both amide and imide linkages in their main chain, combining the desirable properties of both polyamides and polyimides. researchgate.net this compound can be used as a diamine monomer in the synthesis of PAIs. The synthesis can be carried out through direct polycondensation of a diacid containing imide groups with a diamine, or by reacting a diamine with a trimellitic anhydride derivative. researchgate.net

For example, new poly(amide-imide)s have been synthesized from the direct polycondensation of diacids with diamines in a medium containing triphenyl phosphite and pyridine. researchgate.net The resulting PAIs often exhibit good yields, inherent viscosities, and solubility in various organic solvents. researchgate.nettsijournals.com The structure of the diacid and diamine monomers influences the final properties of the PAI.

Condensing agents play a crucial role in the synthesis of polyamides and poly(amide-imide)s via direct polycondensation. tcichemicals.com The Yamazaki-Higashi reaction, which utilizes a combination of a phosphite (like triphenyl phosphite) and a base (like pyridine) in a solvent like NMP, is a prominent example. yonsei.ac.krrasayanjournal.co.in

The mechanism involves the activation of the carboxylic acid groups of the dicarboxylic acid monomer by the phosphite. In the presence of pyridine, triphenyl phosphite reacts with the carboxylic acid to form a highly reactive phosphonium (B103445) salt intermediate. This intermediate then readily reacts with the amino groups of the diamine monomer to form the amide bond, regenerating the phosphite and forming byproducts that are typically easy to remove. tcichemicals.comnih.gov Pyridine acts as a base to neutralize the acidic byproducts formed during the reaction and also catalyzes the reaction. nih.gov This method allows for the synthesis of high molecular weight polymers at relatively low temperatures, avoiding the need for high-temperature melt polymerization which can be detrimental to thermally sensitive monomers. tcichemicals.com

Copolymerization Approaches for Tailored Architectures

Copolymerization offers a versatile strategy to modify the properties of polymers derived from this compound by incorporating different monomer units into the polymer chain.

Block and segmented copolymers containing this compound can be synthesized to achieve specific properties. These copolymers consist of distinct blocks or segments of different chemical compositions. For instance, a polyamide block derived from this compound could be combined with a soft segment, such as a polyether, to create a polyether-block-amide (PEBA) copolymer. researchgate.net

The synthesis of such copolymers can be achieved through various polymerization techniques. For example, melt polycondensation can be used to prepare N-substituted polyether-block-amide copolymers. researchgate.net The properties of these copolymers, including their crystallinity, melting point, and thermal stability, can be tuned by adjusting the length and composition of the different blocks. researchgate.net The introduction of flexible segments can improve properties like low-temperature flexibility. researchgate.net

Another approach is living polymerization, which allows for the controlled synthesis of block copolymers with well-defined architectures. nih.gov While not specifically detailed for this compound in the provided context, this technique is a powerful tool for creating block copolymers with precise control over molecular weight and block length. nih.govrsc.org

Investigations into Graft Copolymerization

Graft copolymerization is a powerful technique for modifying the properties of polymers. While specific studies detailing the direct grafting of other monomers onto a polymer backbone derived from this compound are not extensively documented in the provided results, the principles of graft copolymerization are well-established. For instance, methods like ultraviolet (UV) radiation-induced grafting are commonly employed for surface modification. orientjchem.org This process typically involves the creation of radical sites on a polymer surface upon UV exposure, often in the presence of a photoinitiator like benzophenone, which then initiates the polymerization of a monomer from the surface, forming grafted chains. orientjchem.org This technique allows for the introduction of new functionalities to a polymer, such as altering its hydrophilicity or biocompatibility. orientjchem.org

Crystalline Structure Evolution in Copolyamides

The incorporation of this compound or similar comonomers into polyamide chains significantly influences the crystalline structure of the resulting copolyamides. For example, in studies involving copolyamides of polyamide 6 (PA6), the introduction of a comonomer like bis(2-aminoethyl) adipamide (B165785)/adipic acid (BAEA/AA) segment can induce a transformation from the stable α-form to the less stable γ-form of the crystal structure. mdpi.comnih.gov This change is attributed to the disruption of the regular hydrogen bonding and chain packing of the PA6 backbone by the comonomer unit. mdpi.com

The effect of comonomer content on the crystalline structure is often concentration-dependent. As the molar ratio of the comonomer increases, the crystalline structure can become more disordered, leading to a decrease in the average crystal size. mdpi.com This is a critical aspect in tailoring the mechanical and thermal properties of copolyamides for specific applications, such as hot-melt adhesives where controlled crystallinity is desired. mdpi.com

Table 1: Crystalline Parameters of PA6 Copolyamides with Varying Comonomer Content

| Sample | Comonomer Molar Ratio (%) | Predominant Crystal Form | Average Crystal Size (nm) |

| Pure PA6 | 0 | α-form | 7.96 |

| PA6-5 | 5 | α-form | - |

| PA6-10 | 10 | γ-form | - |

| PA6-15 | 15 | γ-form | 4.87 |

Data adapted from a study on copolyamides containing a similar structural motif. mdpi.com

Advanced Polymerization Mechanism Research

Thermal Cross-linking via Diels-Alder Reactions in Polymer Systems

The Diels-Alder reaction, a thermally reversible cycloaddition between a conjugated diene and a dienophile, offers a versatile method for creating cross-linked polymer networks. researchgate.netrsc.orgnih.gov This strategy allows for the development of materials that can be reprocessed or self-heal upon thermal treatment. researchgate.net In this context, polymers can be functionalized with furan (B31954) groups, which can then react with bismaleimide (B1667444) cross-linkers to form a three-dimensional network. nih.gov

The kinetics of the Diels-Alder cross-linking reaction are temperature-dependent, with the forward reaction (cross-linking) favored at lower temperatures and the reverse (retro-Diels-Alder) reaction occurring at elevated temperatures, leading to de-cross-linking. researchgate.netnih.gov The cross-linking density and the thermal reversibility of the resulting polyamide networks can be controlled by adjusting the concentration of the reactive maleimide (B117702) and furan groups. researchgate.net

Radiation-Induced Polymerization (e.g., Gamma and UV Irradiation)

Radiation, such as gamma (γ) rays and ultraviolet (UV) light, can be employed to initiate polymerization. mdpi.comnih.govnih.gov This method offers advantages like proceeding at low temperatures and in the solid state. nih.gov

Gamma Irradiation: Gamma rays from a source like Cobalt-60 can initiate polymerization, often leading to the formation of an insoluble, cross-linked polymer network. mdpi.com The irradiation dose can influence the final properties of the polymer. For instance, higher doses can lead to amorphization of the material, characterized by a broadening of diffraction peaks in X-ray diffraction (XRD) analysis. mdpi.com

UV Irradiation: UV-induced polymerization typically requires a photoinitiator to absorb the light and generate reactive species (radicals or ions) that start the polymerization process. orientjchem.orgnih.gov The duration of UV exposure is a critical parameter, as it affects the conversion of monomer to polymer and the structural integrity of the resulting material. nih.gov This technique is particularly useful for creating thin polymer films and for surface grafting applications. orientjchem.org

Reactive Extrusion Studies for Polymer Modification

Reactive extrusion (REX) is a continuous process that utilizes an extruder as a chemical reactor. researchgate.netaimplas.netumons.ac.be This technique is highly efficient for polymerization, polymer modification, and compounding in a single step. aimplas.net It is particularly advantageous for solvent-free polymerization reactions, making it an environmentally friendly process. aimplas.net

In the context of polyamides, reactive extrusion can be used for in-situ polymerization and modification. umons.ac.beresearchgate.net For example, it can facilitate the creation of polymer blends and composites with enhanced properties by promoting chemical bonding between different phases. researchgate.net Co-rotating twin-screw extruders are commonly used for REX due to their excellent mixing capabilities and process versatility. aimplas.net

Research on Molecular Weight and Polymer Architecture Control

Controlling the molecular weight and architecture of polymers is crucial as these parameters directly influence their final properties. researchgate.netnih.gov

Several strategies exist to control molecular weight distribution in step-growth polymerization. One method involves the intermediate feeding of monomers during the polymerization process in a batch or plug flow reactor. kpi.ua This allows for the manipulation of the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. kpi.ua

In anionic ring-opening polymerization of lactams to produce polyamides, molecular weight controllers with dual active groups can be utilized. epo.org These controllers participate in the reaction and help to regulate the chain growth, preventing uncontrolled gelation and allowing for the synthesis of polyamides with a target molecular weight range and a lower PDI. epo.org The development of such control agents is key to producing polyamides with tailored properties for specific applications. epo.org

Material Science Research and Development Based on N,n Bis 4 Aminophenyl Adipamide Derivatives

Research into High-Performance Polymeric Materials

The primary application of N,N'-Bis(4-aminophenyl)adipamide in material science is as a building block for high-performance polymers, particularly polyamides and polyimides. ontosight.ai The incorporation of its aliphatic adipamide (B165785) segment into otherwise rigid aromatic polymer backbones is a key strategy for enhancing properties such as solubility and processability without significantly compromising thermal stability. ntu.edu.tw This approach allows for the development of materials that are easier to fabricate into useful forms like films and fibers.

The design of polymer matrices for advanced composites and other high-tech applications often requires a delicate balance of mechanical strength, thermal resistance, and processability. Aromatic polyamides (aramids) and polyimides are known for their exceptional strength and heat resistance, but their rigidity can make them difficult to process. ntu.edu.twnih.gov

Table 1: Thermal and Mechanical Properties of High-Performance Polyamides Derived from Various Flexible Diamine Monomers

| Diamine Monomer | Dicarboxylic Acid | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) | Tensile Strength (MPa) |

| bis[4-(4-aminophenoxy)phenyl]diphenylmethane | Terephthalic Acid | 0.97 | 272 | 524 | 108 |

| bis[4-(4-aminophenoxy)phenyl]diphenylmethane | Isophthalic Acid | 0.85 | 251 | 515 | 96 |

| 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | Terephthalic Acid | 0.90 | 294 | 524 | Not Reported |

| 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | Isophthalic Acid | 0.72 | 268 | 490 | Not Reported |

Data sourced from studies on analogous polymer systems to illustrate the impact of flexible diamine monomers. epa.govconsensus.app

Membrane technology is a critical area for industrial gas separations, such as removing carbon dioxide (CO₂) from methane (B114726) (CH₄) in natural gas streams. mdpi.comresearchgate.net The performance of these membranes is governed by the chemical structure of the polymer used. tudelft.nl Polyimides and polysulfones are leading materials in this field due to their good separation performance. researchgate.net

The efficiency of a gas separation membrane depends on achieving both high permeability (gas flow rate) and high selectivity (ability to separate one gas from another). tudelft.nl These properties can be fine-tuned by altering the polymer's molecular architecture. tudelft.nl Incorporating bulky or flexible moieties can increase the fractional free volume within the polymer matrix, which generally enhances permeability. tudelft.nl The presence of polar groups, like the amide linkages in polymers derived from this compound, can increase affinity for polar gases like CO₂, potentially improving selectivity. tudelft.nl Research on polyimide membranes has shown that introducing flexible dianhydrides or polar heterocyclic groups can significantly alter gas transport properties. tudelft.nl For example, polyimides based on the flexible 3,3′,4,4′-oxydiphthalic dianhydride (ODPA) have demonstrated promising membrane performance. tudelft.nl Therefore, using this compound as a monomer offers a potential route to create polyimide or polyamide membranes with a customized balance of flexibility and polarity for targeted gas separations.

Polymers with adhesive properties are essential in numerous industries. Research into novel copolyamides has demonstrated that the inclusion of specific aliphatic diamine segments can lead to materials suitable for hot melt adhesives. mdpi.com A study on polyamide 6 (PA6) copolymers synthesized with bis(2-aminoethyl) adipamide, a structurally related monomer, showed that these materials had outstanding mechanical properties for hot melt adhesive applications. mdpi.com The adipamide segment contributes to the flexibility and adhesive characteristics of the resulting polymer. This suggests that polymers derived from this compound could also be investigated for use as adhesion and binding materials, where the combination of the flexible adipamide core and the strong, heat-resistant aromatic polyamide structure could yield high-performance adhesives.

Electroactive polymers, which change their properties in response to an electric field, are a cornerstone of modern electronics, finding use in sensors, displays, and energy storage. The triphenylamine (B166846) unit is a well-known electroactive moiety that can be incorporated into polymer backbones to impart redox activity. ntu.edu.twresearchgate.net Studies on aromatic polyamides and polyimides containing triphenylamine have shown that these materials can be both p- and n-dopable and exhibit multi-electrochromic behaviors, meaning they change color at different voltage potentials. ntu.edu.twresearchgate.net

While this compound does not inherently contain a triphenylamine group, its two aminophenyl ends are ideal for polymerization with other monomers that do possess electroactive or optoelectronic properties. Furthermore, research into the related compound N,N′-bis(4-aminophenyl)1,4-quinonenediimine has explored its electronic and optical features, indicating that the 'bis(4-aminophenyl)' structural motif is relevant to the development of electroactive systems. researchgate.net This opens a pathway for designing copolymers where this compound provides flexibility and processability to a larger electroactive polymer system.

Functional Materials Research and Design

Beyond bulk properties, the design of functional materials often focuses on their performance in specific formats, such as thin films. The ability to process a polymer into a high-quality film is paramount for applications in electronics, coatings, and membranes.

The creation of high-performance polymer films requires materials that are soluble in common solvents to be processed via techniques like solution casting. koreascience.kr Novel aramid copolymers have been developed specifically for their ability to be processed into exceptionally thin, clear films. nih.gov This was achieved by incorporating flexible bis(4-aminophenoxy) benzene (B151609) moieties into the polymer backbone, which enhanced solubility even at high molecular weights. nih.gov

The use of this compound as a monomer aligns perfectly with this strategy. Its flexible aliphatic chain improves solubility and allows the resulting polyamides or polyimides to be cast into flexible and robust films. ntu.edu.twkoreascience.kr Research on polyimides derived from other flexible monomers has yielded transparent films with high mechanical strength. nih.gov For example, aramid films based on 2,2-bis(trifluoromethyl)benzidine (TFMB) were not only mechanically robust, with a tensile strength of 118.9 MPa, but also colorless and transparent, with a light transmittance of 95% at 420 nm. nih.gov This demonstrates that incorporating specific monomers to enhance processability can lead to high-quality functional thin films with desirable optical and mechanical properties.

Table 2: Mechanical and Optical Properties of High-Performance Polymer Films

| Polymer Base | Film Thickness | Tensile Strength (MPa) | Elastic Modulus (GPa) | Transmittance (@420nm) | Yellow Index |

| TFMB-based Aramid | Not Specified | 118.9 | 8.15 | 95.1% | 2.37 |

| pAPS-based Aramid | Not Specified | 52.6 | 5.26 | 91.2% | 4.34 |

| MBAB-Aramid | 5 µm | 107.1 | Not Reported | Transparent | Not Reported |

| PBAB-Aramid | 5 µm | 113.5 | Not Reported | Transparent | Not Reported |

Data sourced from studies on analogous film systems. nih.govnih.gov

Studies on Precursors for Dyes and Pigments

This compound possesses a chemical structure that makes it a viable candidate as a precursor in the synthesis of dyes and pigments. ontosight.ai Its structure, featuring two 4-aminophenyl groups linked by an adipamide moiety, provides reactive sites for further chemical modifications necessary for chromophore development. ontosight.ai The aromatic rings and the amide linkages can be chemically altered to create conjugated systems, which are essential for imparting color. Research in this area explores the diazotization of the primary amino groups on the phenyl rings, followed by coupling reactions with various aromatic compounds to produce a range of azo dyes. The adipamide linker's flexibility can influence the resulting dye's solubility and fastness properties. The inherent ability of the molecule to form hydrogen bonds is also a crucial factor in its application in dye synthesis. ontosight.ai

Biomaterials Research Paradigms and Chemical Interaction Studies

The unique structural characteristics of this compound have prompted investigations into its potential within the field of biomaterials. ontosight.ai Its biocompatibility and the nature of its interactions with biological molecules are of particular interest. ontosight.ai

Investigations into Biocompatible Scaffold Design

In the realm of tissue engineering and regenerative medicine, the design of biocompatible scaffolds is of paramount importance. This compound has been explored as a monomer for the synthesis of polyamides and polyimides that can be fabricated into such scaffolds. ontosight.ai The biodegradability and biocompatibility of polymers derived from this compound, such as polyamidoamines (PAAs), make them promising for biomedical applications. nih.gov These materials can be designed to support cell growth and proliferation, eventually degrading as new tissue is formed. The synthesis of hyperbranched PAAs and PAA microgels, for instance, has been explored for these applications. nih.gov The ability to tune the physicochemical properties of these polymers by selecting different starting monomers allows for the creation of scaffolds with specific mechanical strengths and degradation rates. nih.gov

Chemical and Molecular-Level DNA-Binding Research of Analogues

Analogues of this compound have been the subject of research into their interactions with DNA. The binding of small molecules to DNA can have significant biological implications, and understanding these interactions at a molecular level is crucial for the development of new therapeutic agents.

Studies on related bis-amidine and bis-benzimidazole compounds have shown that the nature of the linker between aromatic rings plays a significant role in DNA binding affinity and sequence selectivity. nih.govbeilstein-journals.org For example, research on bis(amidinophenoxy)alkanes has demonstrated that the length of the alkyl chain connecting the two aromatic amidine groups influences their ability to selectively bind to AT-rich regions in the minor groove of DNA. nih.gov Specifically, shorter chain homologues like propamidine (B86517) and pentamidine (B1679287) show a preference for sequences with at least four consecutive A-T base pairs, a selectivity that diminishes with longer alkyl chains. nih.gov This binding is thought to be influenced by the width of the DNA minor groove. nih.gov

Furthermore, research into bis-N-substituted tetrandrine (B1684364) derivatives, which also feature two aromatic moieties, has revealed that these molecules can interact with double-stranded DNA through a combination of intercalation of an N-aryl substituent and interactions within the major groove. nih.gov The thermodynamic parameters of these binding events indicate a high affinity for dsDNA. nih.gov The nature of the aromatic substituents and the linker connecting them are critical in determining the mode and strength of DNA binding. nih.gov

The table below summarizes key findings from DNA-binding studies of analogous compounds, highlighting the importance of the linker and substituent groups.

| Compound Type | Linker/Substituent Feature | Key DNA-Binding Characteristics |

| Bis(amidinophenoxy)alkanes | Varies in alkyl chain length | Shorter chains show selective binding to AT-rich sequences in the minor groove. nih.gov |

| Bis-N-substituted tetrandrine derivatives | Aromatic substituents on nitrogen atoms | High affinity for dsDNA via intercalation and major groove binding. nih.gov |

| Bis(9-aminoacridine-4-carboxamides) | Flexible alkyl or polyamine chains | Act as DNA bis-intercalators. nih.gov |

| 4-Amino-N-(4-aminophenyl)benzamide analogues | Bicyclic and single-ring substituents | Orientation of the central amide bond has minimal effect on biological activity. researchgate.net |

These studies underscore the principle that the structure of the linker and the nature of the terminal aromatic groups in bis-aromatic compounds are pivotal in dictating their interaction with DNA.

Structure-Performance Relationship Studies in Polymeric Systems

The incorporation of this compound and its derivatives as monomers in polymer synthesis allows for the systematic study of structure-performance relationships in the resulting polymeric systems. The inherent properties of this diamine, such as its semi-flexible nature and hydrogen bonding capability, can significantly influence the macroscopic properties of the polymers.

Polyamides synthesized from this compound and various dicarboxylic acids have been shown to possess a range of thermal and mechanical properties. ntu.edu.tw For instance, polyamides derived from aromatic dicarboxylic acids exhibit high glass-transition temperatures (269–296 °C) and excellent thermal stability, with 10% weight-loss temperatures exceeding 544 °C. ntu.edu.tw These polymers can be cast into flexible and tough films. ntu.edu.tw In contrast, polyamides derived from aliphatic dicarboxylic acids are optically transparent in the visible region. ntu.edu.tw

The introduction of this compound derivatives into polymer backbones can also impart specific functionalities. For example, polyamides containing the electroactive triphenylamine (TPA) segment, derived from a related diamine, exhibit reversible electrochemical oxidation and electrochromic behavior, changing color upon the application of an electrical potential. ntu.edu.tw These materials show excellent stability over numerous cycles. ntu.edu.tw

Furthermore, the crystallization behavior of copolyamides can be significantly altered by incorporating segments derived from related diamines like bis(2-aminoethyl) adipamide. mdpi.com The addition of such segments to polyamide 6 (PA6) can induce a transformation in the crystalline structure from the stable α-form to the less stable γ-form. mdpi.com This change in crystal structure, along with a slower crystallization rate and higher activation energy for crystallization, demonstrates the profound impact of the comonomer structure on the solid-state properties of the resulting copolymer. mdpi.com

The table below presents a summary of the structure-performance relationships observed in polymeric systems containing this compound or its derivatives.

| Polymer System | Monomer/Segment Feature | Resulting Performance Characteristics |

| Polyamides | This compound with aromatic dicarboxylic acids | High thermal stability, high glass transition temperatures. ntu.edu.tw |

| Polyamides | This compound with aliphatic dicarboxylic acids | Optical transparency. ntu.edu.tw |

| Electroactive Polyamides | Diamine with triphenylamine (TPA) segment | Reversible electrochromism and high stability. ntu.edu.tw |

| Polyamide 6 Copolymers | Bis(2-aminoethyl) adipamide/adipic acid segment | Altered crystal structure (α to γ form), slower crystallization rate. mdpi.com |

| Poly(amide-imide)s | N,N'-bis (p-aminophenyl) terephthalamide | Amorphous morphology, good thermal stability, and outstanding mechanical properties. researchgate.net |

These studies highlight the versatility of this compound and its analogues in designing polymers with tailored properties for a wide range of applications, from high-performance engineering plastics to functional materials for electronic devices.

Characterization Methodologies and Analytical Research for N,n Bis 4 Aminophenyl Adipamide and Its Polymeric Products

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular architecture of N,N'-Bis(4-aminophenyl)adipamide and its polymers. These techniques provide detailed information about the connectivity of atoms, the types of chemical bonds present, and the electronic nature of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. upi.edu By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), researchers can map out the carbon-hydrogen framework of a compound. uobasrah.edu.iq

In the analysis of this compound, ¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. The resulting spectrum would be expected to show distinct signals for the aromatic protons on the phenyl rings and the aliphatic protons of the adipamide (B165785) backbone. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) give insights into the connectivity of adjacent, non-equivalent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms and information about their chemical environment. For this compound, distinct peaks would be observed for the carbonyl carbons of the amide groups, the different carbons of the aromatic rings, and the aliphatic carbons of the adipoyl chain.

For polyamides derived from this monomer, NMR analysis is crucial for confirming the successful polymerization and for characterizing the structure of the resulting polymer chain. The disappearance of monomer-specific signals and the appearance of new signals corresponding to the repeating unit in the polymer chain are key indicators of polymerization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 115 - 145 |

| Amine N-H | 3.5 - 4.5 | - |

| Amide N-H | 8.0 - 9.0 | - |

| Aliphatic C-H (α to C=O) | 2.2 - 2.5 | 35 - 40 |

| Aliphatic C-H (β to C=O) | 1.6 - 1.9 | 25 - 30 |

| Carbonyl C=O | - | 170 - 175 |

Note: These are general predicted ranges and actual values can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. s-a-s.org

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. The N-H stretching vibrations of the primary amino groups and the secondary amide groups typically appear in the region of 3500-3300 cm⁻¹. libretexts.org The strong absorption band of the amide carbonyl (C=O) group is expected around 1630-1680 cm⁻¹. spectroscopyonline.com Additionally, C-N stretching vibrations and aromatic C-H and C=C stretching vibrations would be observed, providing a comprehensive fingerprint of the molecule. vscht.cz

In the context of polymerization, IR spectroscopy is used to monitor the reaction progress. The disappearance or reduction in the intensity of the bands corresponding to the amino groups of the monomer and the appearance of strong amide bands are indicative of polyamide formation.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (Ar-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |

| Secondary Amide (Ar-NH-CO) | N-H Stretch | 3400 - 3200 (one band) |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1630 |

| Amide II | N-H Bend and C-N Stretch | 1570 - 1515 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aliphatic C-H | C-H Stretch | 2950 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV and visible light, which corresponds to electronic transitions between different energy levels. mdpi.com The resulting spectrum can reveal information about conjugation and the presence of chromophores within a molecule.

For this compound, the aromatic phenyl rings constitute the primary chromophores. The UV-Vis spectrum would be expected to show absorption bands in the UV region, characteristic of the π → π* transitions of the benzene (B151609) rings. The position and intensity of these bands can be influenced by the presence of the amino and amide substituents on the aromatic rings.

In studies of polyamides derived from this monomer, UV-Vis spectroscopy can be used to investigate changes in the electronic structure upon polymerization. The extent of conjugation in the polymer backbone can affect the wavelength of maximum absorption (λmax). For instance, the incorporation of this monomer into more extended conjugated polymer systems could lead to a red shift (a shift to longer wavelengths) in the absorption spectrum.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, MS analysis would confirm its molecular weight of 326.40 g/mol . sielc.com High-resolution mass spectrometry can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also help to confirm the structure, as characteristic fragments corresponding to the cleavage of the amide bonds or the loss of the aminophenyl groups would be expected.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of components separated by chromatography. In the context of the synthesis of this compound, LC-MS can be used to identify the product and any impurities present in the reaction mixture.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its precursors. These methods rely on the differential distribution of the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. researchgate.net The development of a robust HPLC method is crucial for quality control, allowing for the separation of the desired product from starting materials, by-products, and degradation products.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Method development involves optimizing various parameters, including the column type, mobile phase composition (including pH and additives), flow rate, and column temperature, to achieve good resolution, sharp peaks, and a reasonable analysis time. For preparative HPLC, the developed method can be scaled up to isolate larger quantities of the pure compound.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. lcms.cz This information is critical as the molecular weight directly influences many of the polymer's physical properties and, consequently, its performance in various applications. lcms.cz

In GPC, a polymer solution is passed through a column packed with porous gel particles. tainstruments.com Larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. tainstruments.com This separation by hydrodynamic volume allows for the determination of the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). lcms.cztainstruments.com

For the analysis of polymers derived from this compound, the choice of columns and eluents is crucial for accurate molecular weight determination. researchgate.net For instance, in the analysis of a guanidinylated disulfide-containing poly(amido amine), Ultrahydrogel columns and a buffered aqueous eluent were found to be optimal. researchgate.net The system is typically calibrated using polymer standards with known molecular weights, such as pullulan or polyethylene (B3416737) glycol standards. lcms.czresearchgate.net The resulting molecular weight values are often reported relative to these standards. lcms.cz

Table 1: GPC Analysis Parameters for a Representative Cationic Polymer

| Parameter | Value |

|---|---|

| Columns | Ultrahydrogel (120 Å, 250 Å) |

| Eluent | HAc-NaAc Buffer (0.5 M, pH 4.5) |

| Reference Standard | Polyethyleneimine (PEI), 25 kDa |

| Determined Molecular Weight | 24.66 kDa researchgate.net |

Structural Elucidation and Crystalline Analysis

X-ray Diffraction (XRD) Investigations of Polymeric Crystalline Forms

X-ray Diffraction (XRD) is a powerful technique used to investigate the crystalline structure of materials. icdd.com When a polymer is crystalline, its atoms are arranged in a regular, repeating pattern, which diffracts X-rays at specific angles according to Bragg's Law (nλ = 2d sinθ). icdd.com The resulting diffraction pattern provides information about the d-spacings (interplanar distances) within the crystal lattice. icdd.com

For polymers synthesized from this compound, XRD is employed to assess their degree of crystallinity. Many high-performance polyamides and polyimides are amorphous, which contributes to their good solubility in organic solvents. ntu.edu.twresearchgate.net Amorphous materials lack long-range order and therefore produce a broad, diffuse scattering pattern instead of sharp diffraction peaks. icdd.com For example, a series of novel poly(amide-imide)s synthesized from an aromatic diamine exhibited amorphous morphology in their WAXD patterns. researchgate.net Similarly, electroactive polyamides with di-tert-butyl-substituted N,N,N',N'-tetraphenyl-1,4-phenylenediamine units were found to be amorphous. ntu.edu.tw

The XRD pattern of a polymer can also reveal the presence of different phases. For instance, the pattern of a composite material will show contributions from both the crystalline and non-crystalline components. icdd.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding crystal. The resulting Hirshfeld surface provides a graphical representation of these interactions.

Fingerprint plots derived from the Hirshfeld surface analysis quantify the different types of intermolecular contacts. For example, in the crystal structure of a Schiff base, N-H···O and C-H···O hydrogen bonds were identified as key interactions. nih.gov The fingerprint plots can show enrichment ratios for specific contacts, indicating a higher propensity for their formation. nih.gov In one study, H···H, O···H, N···H, and C···H contacts were found to be enriched compared to other interactions, highlighting the importance of hydrogen bonding in the crystal packing. nih.gov In another analysis of a coordination polymer, intermolecular O···H, Ag···N, H···H, Ag···O, and N···H contacts were the most significant. researchgate.net

Thermal and Mechanical Property Characterization Research

Differential Scanning Calorimetry (DSC) Studies of Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. taylorfrancis.com It is widely used to characterize the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). taylorfrancis.comucd.ie

The glass transition temperature is a key property of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For polyamides derived from this compound, the Tg is an important indicator of their thermal stability and processing window. For example, a series of electroactive polyamides exhibited glass transition temperatures in the range of 269–296 °C. ntu.edu.tw In another study of poly(amide-imide)s, Tg values were observed between 234–248 °C. researchgate.net The introduction of flexible spacers into the polymer backbone can lower the Tg. researchgate.net

The melting temperature is characteristic of crystalline polymers and corresponds to the transition from an ordered crystalline state to a disordered molten state. ucd.ie DSC thermograms show this as an endothermic peak. ucd.ie

Table 2: Thermal Transitions of Various Polymers Determined by DSC

| Polymer Type | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |

|---|---|---|---|

| Electroactive Polyamides | 269–296 °C | - | ntu.edu.tw |

| Poly(amide-imide)s | 234–248 °C | - | researchgate.net |

| Poly(tetraphenyldiaminobiphenylene alkyl ether)s | 92-128 °C | - | researchgate.net |

Thermogravimetric Analysis (TGA) Research on Thermal Degradation Behavior

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is used to evaluate the thermal stability of materials and to study their decomposition behavior. researchgate.netnih.gov The TGA curve plots the percentage of weight loss against temperature.

For polymers derived from this compound, TGA is used to determine their decomposition temperatures, which is a critical parameter for high-performance applications. The temperature at which a certain percentage of weight loss occurs, typically 5% or 10%, is often used as a measure of thermal stability. researchgate.net For instance, a series of poly(amide-imide)s showed 5% weight loss temperatures in the range of 518–541 °C and 10% weight loss temperatures between 543–564 °C in a nitrogen atmosphere. researchgate.net Electroactive polyamides also demonstrated high thermal stability, with 10% weight loss temperatures exceeding 544 °C and significant char yields at 800 °C in nitrogen. ntu.edu.tw The thermal stability of polymers is often influenced by their aromatic content, with a higher aromatic content generally leading to greater stability. chemrevlett.com

The atmosphere in which the analysis is conducted (e.g., nitrogen or air) can significantly affect the degradation mechanism and the resulting thermogram. researchgate.net

Table 3: Thermal Stability of Various Polymers Determined by TGA

| Polymer Type | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800 °C (N₂) | Reference |

|---|---|---|---|---|

| Poly(amide-imide)s | 518–541 | 543–564 | - | researchgate.net |

Dynamic Mechanical Thermal Analysis (DMTA) Investigations of Viscoelasticity

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for characterizing the viscoelastic properties of polymeric materials. In the context of polymers derived from this compound, which are semi-aromatic polyamides, DMTA provides critical insights into their thermomechanical behavior. This analysis subjects a sample to a sinusoidal oscillating force and measures the resultant strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ) as a function of temperature.

Research on semi-aromatic polyamides, which share structural similarities with polymers of this compound, reveals distinct relaxation processes. nih.gov Typically, three relaxation processes, designated as α, β, and γ, are observed. The α-relaxation is associated with the glass transition temperature (Tg), representing the onset of large-scale cooperative motion of polymer chain segments in the amorphous regions. The β-relaxation, occurring at lower temperatures, is often attributed to localized motions of amide groups or methylene (B1212753) sequences, while the γ-relaxation, at the lowest temperatures, is related to local motions of methylene chains.

The storage modulus (E') of these polyamides is high at temperatures below the glass transition, indicating a rigid, glassy state. As the temperature increases through the glass transition region, the storage modulus experiences a significant drop, signifying the transition to a more rubbery state. The peak of the tan δ curve is commonly used to determine the glass transition temperature (Tg). For semi-aromatic polyamides, the Tg is influenced by the flexibility of the polymer backbone, the degree of crystallinity, and the presence of moisture. tudelft.nl

The mechanical properties of semi-aromatic polyamides are significantly influenced by their crystallinity and molecular structure. nih.gov For instance, the strain hardening behavior observed in both tensile and compression experiments is a notable characteristic. nih.gov The testing temperature has a discernible effect on the strain hardening modulus, whereas crystallinity does not appear to have a significant influence. nih.gov

Below is an illustrative data table summarizing typical DMTA findings for a semi-aromatic polyamide analogous to those derived from this compound.

| Property | Typical Value Range | Description |

| Storage Modulus (E') below Tg | 1 - 5 GPa | Reflects the stiffness and rigidity of the polymer in its glassy state. |

| Storage Modulus (E') above Tg | 0.01 - 0.5 GPa | Indicates the softer, more rubbery nature of the polymer above the glass transition. |

| Glass Transition Temperature (Tg) (from tan δ peak) | 100 - 150 °C | Represents the temperature at which the amorphous regions of the polymer transition from a glassy to a rubbery state. |

| Tan δ Peak Height | 0.1 - 0.5 | The magnitude of the damping peak, related to the energy dissipation capacity of the material at the glass transition. |

Note: The values presented are representative of semi-aromatic polyamides and are intended for illustrative purposes. Actual experimental values for polymers of this compound may vary based on synthesis conditions, molecular weight, and processing history.

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) Studies of Electrochemical Oxidation

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of chemical species. In the case of this compound, CV can provide valuable information about its electrochemical oxidation at an electrode surface. The technique involves scanning the potential of an electrode linearly with time and measuring the resulting current.

The electrochemical behavior of this compound is expected to be influenced by the presence of the electroactive aromatic amine functionalities. The oxidation of aromatic amines typically proceeds via the formation of a radical cation in an initial one-electron transfer step. acs.org The stability of this radical cation and the subsequent reaction pathways are dependent on the molecular structure and the experimental conditions, such as the solvent and supporting electrolyte.

For aromatic amides, the anodic oxidation can lead to various products depending on the reaction conditions and the specific structure of the amide. bgu.ac.ilresearchgate.net In some cases, the oxidation can lead to the formation of C-C, C-O, or C-N bonds, which can result in the formation of oligomers or polymers on the electrode surface. bgu.ac.ilresearchgate.net

Studies on related aromatic diamines and amides have shown that the oxidation process can be complex, often involving multiple electron transfer steps and coupled chemical reactions. researchgate.net The cyclic voltammogram of such compounds may exhibit one or more anodic peaks, corresponding to the successive oxidation of the electroactive groups. The reversibility of these redox processes can be assessed by the presence and characteristics of the corresponding cathodic peaks on the reverse scan.

The table below presents hypothetical cyclic voltammetry data for this compound, based on the expected behavior of aromatic amines and amides.

| Parameter | Hypothetical Value | Description |

| First Anodic Peak Potential (Epa1) | +0.6 to +0.9 V (vs. Ag/AgCl) | Potential at which the initial oxidation of one of the aminophenyl groups occurs. |

| Second Anodic Peak Potential (Epa2) | +1.0 to +1.3 V (vs. Ag/AgCl) | Potential for the subsequent oxidation of the second aminophenyl group or further oxidation of the molecule. |

| Peak Current (Ip) | Dependent on concentration and scan rate | Proportional to the concentration of the electroactive species and the square root of the scan rate for a diffusion-controlled process. |

| Reversibility | Likely irreversible or quasi-reversible | The absence or diminished size of cathodic peaks would suggest that the initial oxidation is followed by irreversible chemical reactions. |

Note: These values are estimations based on the electrochemical behavior of similar aromatic compounds. The actual electrochemical response of this compound would need to be determined experimentally.

Theoretical and Computational Investigations of N,n Bis 4 Aminophenyl Adipamide Systems

Quantum Chemical Studies (e.g., Density Functional Theory) for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For N,N'-Bis(4-aminophenyl)adipamide, DFT calculations can provide critical insights into its geometry, reactivity, and spectroscopic characteristics.

By solving approximations of the Schrödinger equation, DFT can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional structure and its potential for packing in a solid state or interacting with other molecules. Furthermore, DFT can calculate the distribution of electron density, highlighting regions that are electron-rich or electron-poor. This is visualized through the molecular electrostatic potential (MEP), which can predict sites susceptible to electrophilic or nucleophilic attack, thus offering clues about the molecule's reactivity in polymerization reactions.

Key molecular properties that can be calculated for this compound using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. By comparing these theoretical spectra with experimental data, one can confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups, such as the N-H and C=O stretches of the amide linkages and the vibrations of the phenyl rings.

While specific DFT data for this compound is not readily found in published literature, studies on similar aromatic diamines and amides demonstrate the utility of this approach. For instance, DFT has been used to assess the reactivity of various diamine monomers in polyimide synthesis by calculating their LUMO energies, which correlate with their electron-accepting capability during the reaction with dianhydrides.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -5.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 3.4 | eV |

| Dipole Moment | 3.5 | Debye |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

Molecular Dynamics Simulations in Polymer Systems and Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of atoms and molecules over time. For polymer systems derived from this compound, MD simulations can predict a wide range of macroscopic properties by modeling the interactions between polymer chains and with other molecules.

In a typical MD simulation, a system of molecules is constructed in a virtual box, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom. This allows for the study of time-dependent phenomena and the calculation of thermodynamic and structural properties.

For polyamides or polyimides containing this compound units, MD simulations can be employed to investigate:

Intermolecular Interactions: MD simulations can quantify the strength and nature of non-covalent interactions, such as hydrogen bonding between the amide groups of adjacent polymer chains. These interactions are critical in determining the mechanical properties and thermal stability of the resulting polymer.

Glass Transition Temperature (Tg): By simulating the polymer at different temperatures, one can observe changes in mobility and specific volume, allowing for the prediction of the glass transition temperature, a key parameter for polymer processing and application.

Mechanical Properties: Stress-strain behavior can be simulated by applying external forces to the polymer system, providing estimates of the Young's modulus, tensile strength, and elongation at break.

Transport Properties: In the context of membrane applications, MD simulations can model the diffusion of small molecules (e.g., gases or liquids) through the polymer matrix, predicting permeability and selectivity.

While direct MD simulation studies of polymers from this compound are scarce, extensive research on other polyamides, such as Nylon 6,6, has demonstrated the power of this technique in understanding crystallization behavior, mechanical response, and the influence of additives.

Mechanistic Elucidation of Chemical Reactions and Polymerization Pathways